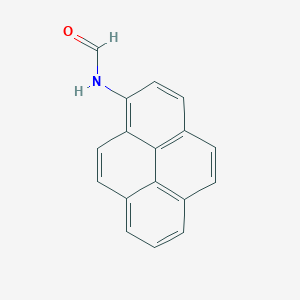
N-Formyl-1-aminopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-1-aminopyrene, also known as this compound, is a useful research compound. Its molecular formula is C17H11NO and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biotransformation and Detoxification
FAP is produced during the metabolism of 1-NP by human intestinal microbiota. Studies have shown that FAP, along with 1-aminopyrene (1-AP), accounts for a significant portion of the metabolic products of 1-NP, suggesting that these compounds may play a role in detoxifying harmful substances in the gut. Specifically, after chronic exposure to 1-NP, FAP's contribution to metabolism increased to 66%, indicating an adaptive response by the microbiota to detoxify this carcinogenic compound .
Chemotactic Properties
FAP interacts with formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in mediating immune responses. These receptors are crucial for leukocyte migration towards sites of inflammation. Research has demonstrated that FAP can activate these receptors, leading to various cellular responses such as degranulation and chemotaxis in neutrophils. This activation plays a significant role in the body's defense mechanisms against infections and inflammation .
Photochemical Transformations
FAP undergoes photochemical transformations when exposed to light, resulting in various oxidation products. These transformations can lead to the formation of potentially mutagenic compounds. Understanding these reactions is essential for assessing the environmental impact of FAP and its derivatives, particularly in polluted areas where sunlight can induce chemical changes .
Environmental Monitoring
Given its origins from 1-NP, FAP serves as a marker for environmental pollution assessment. Its detection in biological samples can indicate exposure to nitropolycyclic aromatic hydrocarbons (PAHs), which are known carcinogens. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to quantify FAP levels in environmental samples, aiding in pollution monitoring efforts .
Toxicological Studies
Toxicological research has shown that while FAP itself may exhibit lower mutagenicity compared to its precursor 1-NP, it is essential to study its long-term effects on human health and the environment. Case studies have indicated that both FAP and 1-AP do not exhibit mutagenic properties towards certain bacterial strains, suggesting a potential detoxification pathway through microbial metabolism . However, further studies are needed to fully understand their toxicological profiles.
Data Summary Table
Case Studies
- Microbial Metabolism Study : A study utilizing a semicontinuous culture system demonstrated the ability of human intestinal microbiota to metabolize 1-NP into non-mutagenic derivatives including FAP, highlighting its role in gut detoxification processes .
- Immune Response Activation : Research on neutrophil activation showed that FAP binding to formyl peptide receptors triggers significant immune responses, which could provide insights into therapeutic applications for inflammatory diseases .
- Environmental Impact Assessment : A study focusing on urban air quality found detectable levels of nitropolycyclic aromatic hydrocarbons, including metabolites like FAP, underscoring its relevance in environmental monitoring programs aimed at assessing public health risks associated with air pollution .
Propiedades
Número CAS |
103915-43-1 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
N-pyren-1-ylformamide |
InChI |
InChI=1S/C17H11NO/c19-10-18-15-9-7-13-5-4-11-2-1-3-12-6-8-14(15)17(13)16(11)12/h1-10H,(H,18,19) |
Clave InChI |
YRRFNWAQLGOASH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC=O |
Key on ui other cas no. |
103915-43-1 |
Sinónimos |
N-formyl-1-aminopyrene NFAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















